BenchChemオンラインストアへようこそ!

4-[(1-Imidazolyl)methyl]phenylboronic Acid

Antitubercular Drug Discovery Bedaquiline Analogues Medicinal Chemistry

This bifunctional organoboron building block combines a boronic acid handle for Suzuki-Miyaura cross-coupling with an imidazole moiety—a privileged pharmacophore essential for antitubercular activity. Unlike generic phenylboronic acids, the imidazolylmethyl group is structurally critical for the SAR of bedaquiline-derived antitubercular agents targeting drug-resistant Mycobacterium tuberculosis. Available in ≥98% purity with defined storage (2–8°C) and aqueous solubility (3.2 g/L), it enables reproducible synthesis of quinoline-imidazole hybrid libraries for hit-to-lead optimization, kinase inhibitor programs, and cytochrome P450 modulator screening.

Molecular Formula C10H11BN2O2
Molecular Weight 202.02
CAS No. 1228183-01-4
Cat. No. B2815119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Imidazolyl)methyl]phenylboronic Acid
CAS1228183-01-4
Molecular FormulaC10H11BN2O2
Molecular Weight202.02
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN2C=CN=C2)(O)O
InChIInChI=1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8,14-15H,7H2
InChIKeyWOPRITIOYMANHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Imidazolyl)methyl]phenylboronic Acid (CAS 1228183-01-4): A Specialized Imidazole-Boronic Acid Building Block for Antitubercular Drug Discovery


4-[(1-Imidazolyl)methyl]phenylboronic acid (CAS 1228183-01-4) is an organoboron compound characterized by a phenylboronic acid core substituted at the para-position with an imidazolylmethyl group . As a heterocyclic boronic acid building block, it is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds in complex organic molecules [1]. Its key application is as a pharmaceutical intermediate, specifically cited for the preparation of quinoline derivatives with antituberculosis activity, including simplified analogues of the last-line drug bedaquiline .

Why Generic Substitution of 4-[(1-Imidazolyl)methyl]phenylboronic Acid (CAS 1228183-01-4) Risks Experimental Failure


While many arylboronic acids are commercially available, substituting 4-[(1-Imidazolyl)methyl]phenylboronic acid with a generic alternative like phenylboronic acid or a simple para-substituted phenylboronic acid is not functionally equivalent. The imidazolylmethyl moiety is not an inert substituent; its presence directly influences the biological activity of the final coupled product, as demonstrated in the development of antitubercular lead compounds derived from bedaquiline [1]. Using a non-imidazole containing boronic acid would result in a structurally distinct and pharmacologically unvalidated analogue, bypassing the specific structure-activity relationship (SAR) that makes the target scaffold valuable for medicinal chemistry programs .

4-[(1-Imidazolyl)methyl]phenylboronic Acid (CAS 1228183-01-4): Quantitative Evidence Guide for Differentiated Selection


Proven Utility as a Key Intermediate for Antitubercular Lead Compounds (Bedaquiline Analogues)

In a study focused on structural simplification of bedaquiline, 4-[(1-Imidazolyl)methyl]phenylboronic acid was used as a critical building block in a fragment-based synthesis to create a series of quinoline derivatives. The resulting compounds retained potent antitubercular activity at sub-microgram per mL concentrations against both sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis strains [1]. This demonstrates the compound's essential role in generating biologically active molecules, a property not shared by simpler, non-imidazole containing boronic acids.

Antitubercular Drug Discovery Bedaquiline Analogues Medicinal Chemistry

Quantified Solubility Profile for Improved Experimental Planning and Handling

The compound's solubility has been computationally estimated, providing a quantitative parameter for experimental design. Its solubility in water at 25°C is calculated to be 3.2 g/L . This data point allows researchers to anticipate solvent requirements and compare it against other building blocks for which such data may not be readily available, facilitating more efficient procurement and experimental setup.

Solubility Formulation Reagent Preparation

Defined Storage Requirements to Ensure Reagent Integrity and Reproducibility

Vendor specifications provide clear storage guidance for this compound, recommending storage at 2-8°C [1]. This is a critical differentiator for procurement, as many similar boronic acids may be shipped and stored at ambient temperature, potentially leading to gradual decomposition (e.g., protodeboronation or oxidation) that is not immediately apparent. Adherence to the specified cold-chain handling is essential to maintain the reagent's integrity and ensure reproducible results in sensitive cross-coupling reactions.

Stability Storage Quality Control

Supplier-Specified Purity Gradients for Tailored Procurement Strategies

The compound is commercially available at different purity specifications, typically 95% from major suppliers like Sigma-Aldrich and up to 98% from specialized vendors like AKSci . This allows procurement to be tailored to the specific needs of the research stage. For initial screening or discovery chemistry, the 95% purity may be sufficient and more cost-effective, while the 98% purity option provides a higher-quality starting material for more demanding applications, such as late-stage optimization or process chemistry, where impurities could have a greater impact on yield and purity of the final product.

Purity Quality Control Procurement

Optimal Application Scenarios for 4-[(1-Imidazolyl)methyl]phenylboronic Acid (CAS 1228183-01-4)


Fragment-Based Synthesis of Antitubercular Lead Compounds

This compound is ideally suited for medicinal chemistry programs focused on developing novel antitubercular agents, particularly those exploring simplified analogues of bedaquiline. Its use in Suzuki-Miyaura cross-couplings enables the rapid construction of a library of quinoline-imidazole hybrids for structure-activity relationship (SAR) studies against Mycobacterium tuberculosis. As demonstrated in the literature, compounds derived from this building block have shown potent activity against both drug-sensitive and multidrug-resistant strains, validating this synthetic route for hit-to-lead optimization [1].

Synthesis of Kinase Inhibitors and Other Bioactive Heterocycles

Beyond antitubercular applications, the imidazole moiety is a privileged scaffold in medicinal chemistry, commonly found in kinase inhibitors and other enzyme modulators. This boronic acid building block is therefore a strategic choice for the synthesis of focused libraries targeting kinases, cytochrome P450 enzymes, or other therapeutically relevant targets where an imidazole-containing motif is desired. The compound's utility in standard Suzuki-Miyaura cross-coupling reactions [2] makes it a versatile tool for incorporating the 4-(imidazol-1-ylmethyl)phenyl group into a wide array of drug-like molecules.

Academic and Industrial Process Research Requiring Defined Purity and Stability Parameters

For laboratories where reagent quality and reproducibility are paramount, this compound's well-defined properties offer a clear advantage. The availability of multiple purity grades (95% and 98%) [REFS-3, REFS-4] allows for a tailored approach, while the specified storage condition of 2-8°C [3] provides a clear protocol to maintain reagent integrity. This is particularly valuable in process chemistry or late-stage development, where even minor impurities or degradation products can have a significant impact on reaction yields and the purity profile of the final active pharmaceutical ingredient (API).

Development of Boron-Containing Probes and Chemical Biology Tools

The combination of a boronic acid and an imidazole group creates a unique bifunctional molecule. The boronic acid can participate in reversible covalent interactions with diols and saccharides, while the imidazole can engage in metal coordination or hydrogen bonding. This makes the compound a valuable precursor for synthesizing chemical probes for glycobiology, sensors for carbohydrates, or ligands for metal-organic frameworks (MOFs). Its defined solubility of 3.2 g/L in water further aids in the design of aqueous-based assays or conjugation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1-Imidazolyl)methyl]phenylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.